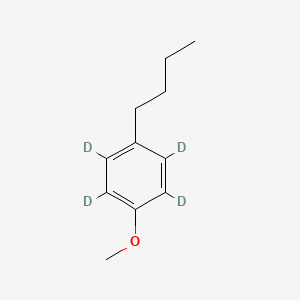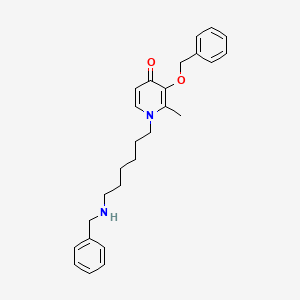![molecular formula C10H12N4O5 B15141311 9-[(2S,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one](/img/structure/B15141311.png)
9-[(2S,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-[(2S,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one is a complex organic compound known for its significant role in various biochemical processes. This compound is a derivative of purine, a fundamental building block of nucleic acids, which are essential for the storage and transmission of genetic information in living organisms .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9-[(2S,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one typically involves the condensation of a purine base with a sugar moiety. The reaction conditions often require the presence of a catalyst and a controlled environment to ensure the correct stereochemistry of the product .
Industrial Production Methods
Industrial production of this compound may involve large-scale fermentation processes or chemical synthesis using advanced techniques such as enzymatic catalysis. These methods are designed to maximize yield and purity while minimizing production costs .
Analyse Des Réactions Chimiques
Types of Reactions
9-[(2S,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives, which may have different biological activities.
Reduction: Reduction reactions can modify the functional groups, altering the compound’s properties.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common and can result in the formation of various analogs.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like ammonia or amines. The reaction conditions typically involve specific temperatures, pH levels, and solvents to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of analogs with different functional groups .
Applications De Recherche Scientifique
9-[(2S,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one has numerous applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex molecules and as a model compound in studying reaction mechanisms.
Biology: This compound plays a crucial role in the study of nucleic acids and their functions in genetic information storage and transmission.
Medicine: It is investigated for its potential therapeutic applications, including antiviral and anticancer properties.
Mécanisme D'action
The mechanism of action of 9-[(2S,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one involves its interaction with specific molecular targets, such as enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects. For instance, it may inhibit viral replication by interfering with viral DNA synthesis .
Comparaison Avec Des Composés Similaires
Similar Compounds
Adenosine: Another purine derivative with similar structural features but different biological activities.
Guanosine: Shares the purine base but has different sugar moieties, leading to distinct properties.
Inosine: Similar in structure but differs in the functional groups attached to the purine base.
Propriétés
Formule moléculaire |
C10H12N4O5 |
|---|---|
Poids moléculaire |
268.23 g/mol |
Nom IUPAC |
9-[(2S,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one |
InChI |
InChI=1S/C10H12N4O5/c15-1-4-6(16)7(17)10(19-4)14-3-13-5-8(14)11-2-12-9(5)18/h2-4,6-7,10,15-17H,1H2,(H,11,12,18)/t4-,6+,7?,10+/m1/s1 |
Clé InChI |
UGQMRVRMYYASKQ-QUGDHULHSA-N |
SMILES isomérique |
C1=NC2=C(C(=O)N1)N=CN2[C@@H]3C([C@H]([C@H](O3)CO)O)O |
SMILES canonique |
C1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)CO)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[9-[(2R,4S,5R)-4-[bis(4-methoxyphenyl)-phenylmethoxy]-5-[[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxymethyl]-3-(2-methoxyethoxy)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide](/img/structure/B15141233.png)


![(3S)-2-[(2S)-3,3-dimethyl-2-[(2S)-2-(methylamino)propanamido]butanoyl]-7-{[8-({1-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]azetidin-3-yl}formamido)octyl]oxy}-N-[(1R)-1,2,3,4-tetrahydronaphthalen-1-yl]-1,2,3,4-tetrahydroisoquinoline-3-carboxamide](/img/structure/B15141248.png)




![3,4-dimethoxy-N-[5-[4-(prop-2-enoylamino)piperidin-1-yl]sulfonylnaphthalen-1-yl]benzamide](/img/structure/B15141305.png)




